Methyl 3-bromo-2,6-dimethylphenylacetate
Description
Methyl 3-bromo-2,6-dimethylphenylacetate is an aromatic ester featuring a bromine atom at the meta position (C3) and methyl groups at the ortho positions (C2 and C6) of the phenyl ring, coupled with an acetoxy-methyl ester moiety. This compound’s unique substitution pattern confers distinct physicochemical properties, including moderate polarity due to the bromine atom’s electronegativity and the steric hindrance imparted by the methyl groups. Such characteristics make it relevant in pharmaceutical intermediates and agrochemical synthesis, though specific applications require further exploration .
Properties
CAS No. |
1230845-96-1 |
|---|---|
Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.127 |
IUPAC Name |
methyl 2-(3-bromo-2,6-dimethylphenyl)acetate |
InChI |
InChI=1S/C11H13BrO2/c1-7-4-5-10(12)8(2)9(7)6-11(13)14-3/h4-5H,6H2,1-3H3 |
InChI Key |
QIQVOZXOCSKHPK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)Br)C)CC(=O)OC |
Synonyms |
Benzeneacetic acid, 3-broMo-2,6-diMethyl-, Methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 3-bromo-2,6-dimethylphenylacetate with analogous brominated and methyl-substituted phenylacetates, focusing on structural features, synthesis routes, and physicochemical properties.
Structural Analogues
Methyl 2,6-dimethylphenylacetate
- Structure : Lacks the C3 bromine substituent.
- Key Differences: The absence of bromine reduces molecular weight (MW: ~208 g/mol vs. ~287 g/mol for the brominated analogue) and polarity. This increases solubility in nonpolar solvents (e.g., dichloromethane) but decreases reactivity in electrophilic substitution reactions .
Methyl 3-bromo-2,4,6-trimethylphenylacetate
- Structure : Additional methyl group at C3.
- Key Differences: Enhanced steric hindrance reduces accessibility for nucleophilic attacks. This compound’s synthesis, as reported in analogous methods for mebrofenin derivatives, involves acetanilide intermediates and iminodiacetic acid coupling .
2,6-Dibromo-phenol Derivatives
- Structure: Features bromine at C2 and C6 (e.g., 2,6-dibromo-phenol, CAS 34627).
- Key Differences: The phenolic -OH group increases acidity (pKa ~7–9) compared to the ester’s neutrality. Bromine placement at ortho positions also alters electronic effects, favoring hydrogen bonding in aqueous systems .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Key Reactivity |
|---|---|---|---|---|
| This compound | ~287 | Not reported | Low (hydrophobic) | Electrophilic substitution at C5 |
| Methyl 2,6-dimethylphenylacetate | ~208 | ~80–85 | Moderate in DCM | Ester hydrolysis |
| 2,6-Dibromo-phenol | 251.9 | ~95–97 | Moderate (0.1–1 g/L) | Acid-base reactions |
Notes:
- The bromine atom in this compound increases density and refractive index compared to non-brominated analogues.
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